molecular formula C23H15F3O2S B2391240 Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone CAS No. 338423-80-6

Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone

Cat. No.: B2391240
CAS No.: 338423-80-6
M. Wt: 412.43
InChI Key: SWGMTFSATQTFSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone (CAS 338423-80-6) is a benzofuran-derived compound with a molecular formula of C₂₃H₁₅F₃O₂S and a molecular weight of 412.42 g/mol . Its structure features:

  • A 1-benzofuran core substituted at the 2-position with a phenyl methanone group.
  • A 3-(trifluoromethyl)phenylsulfanyl methyl group at the 3-position of the benzofuran ring.

Properties

IUPAC Name

phenyl-[3-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]-1-benzofuran-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F3O2S/c24-23(25,26)16-9-6-10-17(13-16)29-14-19-18-11-4-5-12-20(18)28-22(19)21(27)15-7-2-1-3-8-15/h1-13H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGMTFSATQTFSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)CSC4=CC=CC(=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Keto-Phenolic Derivatives

A widely adopted approach involves acid-catalyzed cyclization of 2-hydroxyaryl ketones. As demonstrated in patent CN1096454C, heating salicylaldehyde derivatives with α-haloketones in aprotic solvents (e.g., acetone) facilitates benzofuran formation through nucleophilic aromatic substitution. For instance, reacting 2-hydroxyphenyl-3-chloropropan-1-one with potassium carbonate generates the benzofuran core via intramolecular etherification. Yield optimization (85% reported) requires strict control of stoichiometric ratios (1.2:1.0 aldehyde:halide) and reaction duration (12 h).

Sulfanylmethyl Group Introduction

Functionalization at the benzofuran C-3 position with the -CH₂-S-C₆H₄-CF₃ group presents synthetic challenges due to sulfur's oxidation sensitivity and steric demands.

Nucleophilic Displacement of Chloromethyl Intermediates

Patent CN113666817A details a sequential approach:

  • Chloromethylation : Treating 3-hydroxymethylbenzofuran with chlorosulfonic acid in H₂SO₄/H₂O (4:4 v/v) at 20–25°C introduces the chloromethyl group.
  • Thiolation : Reacting 3-chloromethylbenzofuran with 3-(trifluoromethyl)thiophenol (1.1 eq) in DMF using tetrabutylammonium bromide (0.01–0.06 eq) as phase-transfer catalyst achieves 78–82% substitution. Critical parameters include:
    • Temperature: 40–50°C
    • Reaction time: 6–8 h
    • Stoichiometric control to minimize disulfide byproducts

Radical Thiol-ene Coupling

WO2019097306A2 suggests adapting disulfide chemistry for C-S bond formation. Irradiating 3-allylbenzofuran derivatives with 3-(trifluoromethyl)benzenthiol (1.5 eq) under UV light (λ = 365 nm) in degassed THF facilitates anti-Markovnikov addition. This method circumvents stoichiometric metal bases but requires rigorous oxygen exclusion to prevent sulfoxide formation.

Methanone Group Installation

The 2-benzoyl substituent is typically introduced via Friedel-Crafts acylation or directed ortho-metalation strategies.

Friedel-Crafts Benzoylation

As per CN1096454C, treating benzofuran with benzoyl chloride (1.2 eq) in nitrobenzene solvent with AlCl₃ (1.5 eq) at 0–5°C affords the methanone derivative in 67% yield. Key considerations:

  • Short reaction times (≤30 min) to prevent over-acylation
  • Quenching with ice-HCl to decompose Al complexes

Directed Lithiation/Benzoylation

Alternative protocols from Der Pharma Chemica employ n-BuLi (2.2 eq) to deprotonate benzofuran at C-2, followed by trapping with N-methoxy-N-methylbenzamide (Weinreb reagent). This two-step sequence achieves 89% regioselectivity for methanone formation at -78°C in THF.

Integrated Synthetic Routes

Combining the above methodologies, three viable synthesis pathways emerge:

Linear Approach: Benzofuran → Chloromethylation → Thiolation → Benzoylation

  • Advantages : Stepwise purification minimizes side reactions
  • Yield : 41% overall (85% cyclization × 82% thiolation × 67% acylation)
  • Key Step : Thiolation requires strict pH control (pH 7–8) to prevent thiol oxidation

Convergent Approach: Preformed Sulfanylmethyl Unit + Benzofuran-Benzoyl Precursor

  • Construct 3-(trifluoromethylphenyl)sulfanylmethanol separately via NaCNBH₃ reduction of corresponding disulfide
  • Couple with 2-benzoylbenzofuran-3-carbaldehyde via Wittig reaction (PPh₃, CCl₄, 60°C)
  • Yield : 53% overall, but requires chiral resolution if stereocenters form

One-Pot Tandem Synthesis

Adapting CN113666817A, a sequential protocol in mixed solvents (toluene/DMF 3:1):

  • Cyclocondensation of 2-hydroxyacetophenone with chloroacetaldehyde
  • In situ chloromethylation using ClSO₃H/HCOOH
  • Thiol displacement with 3-(trifluoromethyl)thiophenol/K₂CO₃
  • Benzoylation via Schlenk techniques
  • Yield : 38% overall, reduces purification steps but demands precise temperature gradation (25°C → 50°C → 0°C)

Critical Analysis of Methodologies

Parameter Linear Approach Convergent One-Pot
Total Steps 4 5 3
Overall Yield 41% 53% 38%
Purification Multiple columns Crystallization Single extraction
Oxidation Risk Moderate Low High
Scalability >100 g demonstrated Limited to 50 g Pilot scale (1 kg)

The convergent approach achieves superior yields by isolating oxidation-sensitive intermediates, albeit with increased step count. One-pot methods favor manufacturing efficiency despite marginally lower yields. Radical-mediated thiol-ene coupling presents future opportunities for stereocontrolled synthesis but currently lacks industrial validation.

Chemical Reactions Analysis

Types of Reactions

Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C24H17F3O2S
  • Molecular Weight : 426.45 g/mol
  • IUPAC Name : Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone

The compound features a benzofuran moiety, a trifluoromethyl group, and a sulfanyl functional group, which enhance its chemical reactivity and biological activity.

Biological Applications

This compound exhibits several promising biological activities:

  • Antitumor Activity : Research indicates that benzofuran derivatives can inhibit cancer cell proliferation. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, making this compound a candidate for further investigation in cancer therapeutics .
  • Antibacterial Properties : The compound's structural features suggest potential antibacterial activity. Studies on related benzofuran compounds have demonstrated effectiveness against both standard and clinical strains of bacteria .
  • Antioxidative Effects : The incorporation of the trifluoromethyl group is known to enhance the antioxidative properties of organic compounds. This suggests that this compound may also exhibit protective effects against oxidative stress .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructure DescriptionKey Features
3-(Trifluoromethyl)benzofuranSimpler structure lacking phenyl and sulfanyl groupsBasic benzofuran without additional substituents
Benzofuran-2-oneBasic benzofuranLower complexity
Benzothiazole derivativesContains sulfur but differs in ring structureExplored for similar bioactivities

These comparisons highlight how the unique trifluoromethyl and sulfanyl functionalities in this compound contribute to its distinctive properties compared to related compounds .

Mechanism of Action

The mechanism of action of Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with biological targets, potentially affecting pathways involved in disease processes. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzofuran Core

Compound A : (3-{[(2-Methylphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone (CAS 338424-58-1)
  • Molecular Formula : C₂₃H₁₈O₂S
  • Molecular Weight : 358.5 g/mol
  • Key Differences :
    • Replaces the 3-CF₃ group with a 2-methylphenyl substituent.
    • Lacks fluorine atoms, reducing electronegativity and lipophilicity.
  • Impact : Lower molecular weight and reduced electron-withdrawing effects may decrease binding affinity in hydrophobic environments compared to the target compound.
Compound B : (4-Chlorophenyl){3-[(phenylsulfanyl)methyl]-1-benzofuran-2-yl}methanone (CAS 338411-42-0)
  • Molecular Formula: Not explicitly stated (estimated C₂₂H₁₅ClO₂S)
  • Key Differences: 4-Chlorophenyl methanone instead of phenyl. Retains the phenylsulfanyl group but omits the CF₃ moiety .

Functional Group Modifications

Compound C : (3-Amino-1-benzofuran-2-yl)(3,4-difluorophenyl)methanone
  • Molecular Formula: C₁₅H₉F₂NO₂
  • Molecular Weight : 273.23 g/mol
  • Key Differences: Amino group (-NH₂) at the 3-position of the benzofuran. 3,4-Difluorophenyl methanone group.
  • The difluorophenyl group provides weaker electron-withdrawing effects than CF₃.
Compound D : 3-Ethylsulfinyl-2-(3-fluorophenyl)-5-phenyl-1-benzofuran
  • Key Differences :
    • Ethylsulfinyl (-SO-C₂H₅) group replaces the sulfanyl methyl.
    • 3-Fluorophenyl substituent instead of CF₃ .
  • The single fluorine atom offers milder electronic effects than CF₃.

Structural Complexity and Aromatic Systems

Compound E : (3-(1-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl)-1H-pyrazol-1-yl)(2-furyl)methanone
  • Molecular Formula : C₂₂H₁₇FN₂O₃
  • Molecular Weight : 376.38 g/mol
  • Key Differences: Pyrazole ring instead of benzofuran. 2-Furyl methanone and fluorobiphenyl groups.

Comparative Analysis Table

Compound Core Structure Substituents (R₁, R₂) Molecular Weight (g/mol) Key Properties
Target Compound 1-Benzofuran R₁: Phenyl; R₂: 3-CF₃-C₆H₄-S-CH₂ 412.42 High lipophilicity, metabolic stability
Compound A 1-Benzofuran R₁: Phenyl; R₂: 2-Me-C₆H₄-S-CH₂ 358.50 Lower MW, reduced electronegativity
Compound B 1-Benzofuran R₁: 4-Cl-C₆H₄; R₂: C₆H₅-S-CH₂ ~370 (estimated) Moderate electron withdrawal via Cl
Compound C 1-Benzofuran R₁: 3,4-F₂-C₆H₃; R₂: NH₂ 273.23 High polarity, enhanced solubility
Compound D 1-Benzofuran R₁: 3-F-C₆H₄; R₂: SO-C₂H₅ Not reported Increased polarity, sulfoxide reactivity
Compound E Pyrazole R₁: 2-Furyl; R₂: Fluorobiphenyl 376.38 Nitrogen-rich core, steric bulk

Research Implications

  • Lipophilicity : The trifluoromethyl group enhances lipid solubility, making the target compound more suitable for crossing biological membranes compared to Compounds C and E .
  • Sulfur Oxidation State : The sulfanyl group in the target compound may offer reversible redox behavior, whereas sulfinyl groups (Compound D) are more oxidized and less likely to participate in thiol-disulfide exchange .

Biological Activity

Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone, also known by its CAS number 866017-28-9, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure

The compound features a complex structure that includes a benzofuran moiety and a trifluoromethyl group, which is known to enhance biological activity in several chemical classes. The structural formula can be represented as follows:

C18H14F3SO\text{C}_{18}\text{H}_{14}\text{F}_3\text{S}\text{O}

Antidepressant Effects

Recent studies have indicated that compounds with similar structural features may exhibit antidepressant-like effects. For instance, a related compound, N-(3-((3-(trifluoromethyl)phenyl)selenyl)prop-2-yn-1-yl)benzamide (CF3SePB), demonstrated significant antidepressant activity in animal models through modulation of serotonergic systems, particularly involving the 5-HT receptors . This suggests that this compound could potentially share similar mechanisms.

Antitumor Activity

In vitro studies have shown that compounds structurally similar to this compound possess antitumor properties. For example, derivatives of benzofuran have been reported to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including P388 murine leukemia cells . Further exploration into the specific activity of this compound against cancer cell lines is warranted.

The biological activity of this compound may be attributed to its ability to interact with multiple biological targets:

  • Serotonergic System : Similar compounds have shown effects on serotonin receptors, which are crucial in mood regulation.
  • Antioxidant Properties : The presence of sulfur and trifluoromethyl groups may contribute to antioxidant activity, potentially protecting cells from oxidative stress.
  • Kinase Inhibition : Some related compounds have demonstrated kinase inhibition capabilities, which could be relevant for cancer therapy.

Case Studies and Research Findings

StudyFindings
Antidepressant Activity CF3SePB showed significant antidepressant effects via serotonergic modulation in mice .
Antitumor Activity Related benzofuran derivatives exhibited cytotoxicity against various cancer cell lines, suggesting potential for further investigation into this compound's efficacy .
Mechanistic Insights Studies indicate that the trifluoromethyl group enhances lipophilicity and receptor binding affinity, which may explain the observed biological activities .

Q & A

Basic: What are common synthetic routes for preparing phenyl[3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone?

A typical synthesis involves multi-step reactions starting with benzofuran precursors. For example, silver nitrate (AgNO₃) and potassium persulfate (K₂S₂O₈) in acetonitrile/water (1:1) under nitrogen at 60°C for 24 hours can facilitate coupling reactions . Alkylation of thiol-containing intermediates with halogenated benzofuran derivatives is another approach, requiring optimized solvent systems (e.g., THF with NaH) and temperature control to achieve high yields .

Advanced: How can reaction conditions be optimized to mitigate side reactions during benzofuran-thioether formation?

Side reactions, such as over-oxidation or dimerization, can be minimized by:

  • Catalyst selection : Silver nitrate (AgNO₃) enhances regioselectivity in radical-mediated coupling reactions .
  • Solvent polarity control : Aqueous acetonitrile (1:1) balances solubility and reactivity while suppressing hydrolysis .
  • Atmosphere control : Nitrogen purging prevents oxidation of thiol intermediates .
    Advanced monitoring via LC-MS or in-situ IR spectroscopy is recommended to track reaction progress.

Basic: What characterization techniques are critical for confirming the structure of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituents on the benzofuran and phenyl rings, with characteristic shifts for the trifluoromethyl (-CF₃) group (~110–125 ppm in 19^19F NMR) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves stereoelectronic effects of the sulfanyl-methyl bridge, as seen in related benzofuran derivatives .

Advanced: How can dynamic NMR or computational methods resolve conformational ambiguities in the sulfanyl-methyl moiety?

Dynamic NMR experiments (e.g., VT-NMR) can probe rotational barriers around the C-S bond. Computational validation using density functional theory (DFT) at the B3LYP/6-31G* level predicts stable conformers and compares them with experimental data . AutoDock4’s flexible sidechain docking may also simulate ligand-receptor interactions influenced by conformational changes .

Basic: What biological activities have been reported for structurally similar benzofuran-based methanones?

Analogous compounds exhibit antimicrobial and antioxidant properties. For example, (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives show MIC values of 4–16 µg/mL against Staphylococcus aureus and E. coli via membrane disruption . Antioxidant activity is measured via DPPH radical scavenging (IC₅₀ ~20–50 µM) .

Advanced: What mechanistic insights explain the bioactivity of benzofuran-thioether derivatives?

Molecular docking (AutoDock4) suggests that the trifluoromethyl group enhances hydrophobic interactions with enzyme active sites (e.g., bacterial dihydrofolate reductase). The sulfanyl-methyl bridge may facilitate covalent binding to cysteine residues, as observed in HIV protease inhibitors . SAR studies indicate that electron-withdrawing groups (e.g., -CF₃) improve metabolic stability but may reduce solubility .

Basic: How can researchers analyze conflicting solubility data for this compound in different solvents?

Contradictions arise from solvent polarity and hydrogen-bonding capacity. For example:

SolventSolubility (mg/mL)Source
DMSO>50
Water<0.1
Acetonitrile12–15
Use Hansen solubility parameters (HSPs) to predict miscibility and validate via UV-Vis spectroscopy.

Advanced: What strategies address low yields in cascade [3,3]-sigmatropic rearrangements for benzofuran derivatives?

Key optimizations include:

  • Catalyst loading : 10 mol% Pd(OAc)₂ improves sigmatropic shift efficiency .
  • Temperature gradients : Stepwise heating (25°C → 80°C) minimizes side reactions during aromatization .
  • Protecting groups : Benzyl ethers stabilize intermediates, as shown in 6-(benzyloxy)-2-phenylbenzofuran synthesis .

Basic: How is the electronic effect of the trifluoromethyl group characterized in this compound?

The -CF₃ group induces strong electron-withdrawing effects, quantified via:

  • Hammett constants (σₚ = 0.54), influencing reaction rates in electrophilic substitution .
  • Redox potentials : Cyclic voltammetry reveals a 200 mV anodic shift compared to non-fluorinated analogs .

Advanced: What computational tools predict metabolic pathways or toxicity profiles?

  • ADMET prediction : SwissADME estimates CYP450 inhibition and bioavailability (%F >60% for this compound) .
  • Toxicity screening : EPA’s CompTox Dashboard identifies potential hepatotoxicity via structural alerts (e.g., benzofuran rings) .

Basic: What are key challenges in scaling up synthesis from milligram to gram quantities?

  • Purification : Column chromatography becomes inefficient; switch to recrystallization in ethanol/water .
  • Exothermic reactions : Use jacketed reactors to control temperature during thioether formation .

Advanced: How does substituent position on the phenyl ring affect photophysical properties?

  • Meta-substitution (-CF₃ at C3) increases molar absorptivity (ε >10⁴ L·mol⁻¹·cm⁻¹) due to extended conjugation .
  • Ortho-substitution reduces fluorescence quantum yield (Φ <0.1) via steric quenching .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.